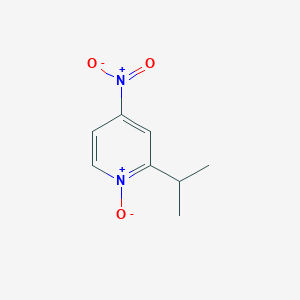

2-Isopropyl-4-nitropyridine 1-oxide

Description

- CAS: 1124-33-0

- Molecular Formula: C₅H₄N₂O₃

- Molecular Weight: 140.1 g/mol

- Synonyms: 4-nitropyridine 1-oxide, 4-nitropyridine oxynitride .

- Uses: Laboratory chemical, intermediate in organic synthesis .

- Purity: ≥98% .

- Hazards: Classified as hazardous due to acute toxicity (oral, dermal, inhalation) and skin/eye irritation .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-nitro-1-oxido-2-propan-2-ylpyridin-1-ium |

InChI |

InChI=1S/C8H10N2O3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3 |

InChI Key |

IJADQSVGYCNULK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitropyridine 1-oxide typically involves nitration of 2-isopropylpyridine followed by oxidation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-isopropyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Nitro Group Migration

Contrary to classical electrophilic mechanisms, nitropyridine N-oxides exhibit nitro group migration under specific conditions. For example:

-

Heating this compound in polar aprotic solvents (e.g., DMSO) induces nitro migration to the 3-position , forming 3-nitro derivatives .

-

This rearrangement proceeds via a radical or ionic intermediate, depending on solvent polarity .

Nucleophilic Substitution

The N-oxide group enhances nucleophilic displacement at the 2-position (adjacent to isopropyl) :

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Hydrazine | 2-Isopropyl-4-aminopyridine 1-oxide | 65–70% | Reflux in ethanol . |

| Methoxide | 2-Isopropyl-4-methoxypyridine 1-oxide | 55% | K₂CO₃, DMF, 80°C . |

Reduction Reactions

Controlled reduction pathways yield diverse products:

| Reducing Agent | Product | Application |

|---|---|---|

| H₂/Pd-C | 2-Isopropyl-4-aminopyridine 1-oxide | Precursor for bioactive molecules . |

| NaBH₄/Cu(II) | 4-Nitroso derivative | Spin-trapping applications . |

Comparative Reactivity of Nitropyridine N-Oxides

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

2-Isopropyl-4-nitropyridine 1-oxide serves as a crucial intermediate in organic synthesis. Its derivatives are often utilized in the preparation of more complex molecules through various chemical reactions. For instance, it can be oxidized or reduced to yield other functionalized pyridine derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals.

Synthesis Processes

Recent advancements have highlighted improved synthesis methods for pyridine N-oxides, including this compound. A notable method involves the oxidation of pyridine derivatives using m-chloroperoxybenzoic acid, which simplifies the purification process and enhances yield and purity . This method is advantageous for large-scale production due to its environmentally friendly nature.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in the synthesis of various drugs. It has been linked to the production of compounds that exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.

Case Studies

- Synthesis of Omeprazole : The compound is used as a precursor in synthesizing omeprazole, a widely used proton pump inhibitor that treats gastroesophageal reflux disease (GERD) .

- Development of Antimicrobial Agents : Research has indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Agricultural Chemistry

The agricultural sector benefits from the applications of this compound through its use in synthesizing pesticides and herbicides. Compounds derived from this nitropyridine have shown efficacy in pest control and crop protection.

Examples

- Imidacloprid Production : This compound is a key precursor in synthesizing imidacloprid, a widely used insecticide known for its effectiveness against a range of pests .

- Forchlorfenuron Synthesis : Another application includes its use in producing forchlorfenuron, a plant growth regulator that enhances fruit size and yield .

Materials Science

In materials science, this compound is explored for its potential use as a ligand in metal complexation and catalysis. Its ability to coordinate with metals makes it valuable in developing catalysts for various chemical reactions.

Research Insights

Studies have indicated that metal complexes formed with pyridine N-oxides exhibit unique catalytic properties, which can be harnessed in organic transformations .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-hole interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to act as a catalyst in chemical reactions .

Comparison with Similar Compounds

Comparison with 2-Chloro-4-nitropyridine-N-oxide

Key Properties

Structural and Functional Differences

Substituent Effects :

- The chlorine substituent in 2-Chloro-4-nitropyridine-N-oxide increases molecular weight and alters reactivity (e.g., electrophilic substitution patterns) compared to the unsubstituted 4-Nitropyridine N-oxide .

- Chlorine’s electron-withdrawing nature likely enhances the compound’s stability and influences its melting point (151–155°C vs. unspecified for 4-nitropyridine N-oxide) .

Synthetic Utility :

Limitations and Recommendations

The absence of data on 2-Isopropyl-4-nitropyridine 1-oxide in the provided evidence highlights critical gaps. Future research should focus on:

Synthesis and Characterization : Determine molecular weight, melting point, and spectroscopic data.

Comparative Reactivity Studies : Assess how the isopropyl group influences electronic properties and reactivity compared to chlorine or hydrogen substituents.

Safety Profiling : Evaluate toxicity and environmental impact, as bulky alkyl groups (e.g., isopropyl) may alter bioavailability and hazard profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-isopropyl-4-nitropyridine 1-oxide, and how can purity be optimized?

- Methodology : A common approach involves nitration of 2-isopropylpyridine 1-oxide under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C). Purification via recrystallization using ethanol/water mixtures improves yield and purity. Analytical techniques like HPLC or GC-MS are critical to confirm purity (>98%) and detect intermediates or byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Combine spectroscopic methods:

- 1H/13C NMR to verify substitution patterns (e.g., nitro and isopropyl groups).

- FT-IR for nitro (1520–1350 cm⁻¹) and N-oxide (1250–1150 cm⁻¹) functional groups.

- Mass spectrometry (ESI-MS or EI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 197.1) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (skin/eyes) and undefined chronic toxicity. In case of exposure:

- Skin contact : Wash with soap/water for 15+ minutes.

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist.

- Store in airtight containers away from oxidizers or reducing agents .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of nitration in 2-isopropylpyridine 1-oxide?

- Methodology : Systematic variation of nitrating agents (e.g., HNO3 vs. acetyl nitrate) and solvents (polar aprotic vs. acidic) can shift nitro-group positioning. Monitor outcomes via HPLC and computational modeling (DFT) to predict electronic effects of the isopropyl substituent on nitration kinetics .

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodology : Cross-validate using complementary techniques:

- X-ray crystallography to resolve ambiguities in NMR assignments (e.g., rotational isomers).

- 2D NMR (COSY, NOESY) to clarify coupling patterns in crowded spectra.

- Compare with literature data for analogous nitropyridine N-oxide systems .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

- Methodology : Conduct stability studies under varying pH, temperature, and light exposure. Use accelerated aging tests (40°C/75% RH) with LC-MS monitoring. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N2) may reduce degradation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electrophilic sites (e.g., nitro vs. N-oxide regions). Validate predictions experimentally via reactions with amines or thiols, tracking kinetics via UV-Vis or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.